1-phenylethyl imidazole-1-carboxylate
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Overview
Description
1-Phenylethyl imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of a phenylethyl group attached to the imidazole ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylethyl imidazole-1-carboxylate typically involves the reaction of phenylethylamine with imidazole-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
1-Phenylethyl imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-phenylethyl imidazole-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can bind to the active site of enzymes, inhibiting or activating their function. In the case of receptor interaction, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Etomidate: A well-known imidazole derivative used as an anesthetic.
Imidazole-1-carboxylate derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness: 1-Phenylethyl imidazole-1-carboxylate is unique due to the presence of the phenylethyl group, which imparts distinct physicochemical properties and biological activities compared to other imidazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-phenylethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-10(11-5-3-2-4-6-11)16-12(15)14-8-7-13-9-14/h2-10H,1H3 |
InChI Key |
RNUUYOMGXOSIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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